![molecular formula C9H10INO B13309462 4-Cyclopropoxy-3-iodoaniline](/img/structure/B13309462.png)
4-Cyclopropoxy-3-iodoaniline
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Overview
Description
4-Cyclopropoxy-3-iodoaniline is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to an aniline ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodoaniline typically involves the iodination of aniline derivatives. One common method includes the reaction of 4-cyclopropoxyaniline with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted anilines and cyclopropoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropoxy-3-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropoxy group and iodine atom play crucial roles in its binding affinity and reactivity . The pathways involved often include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
4-Iodoaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Iodotoluene: Contains a methyl group instead of a cyclopropoxy group.
Biological Activity
4-Cyclopropoxy-3-iodoaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including structure-activity relationships (SAR), case studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropyl group and an iodine substituent on an aniline backbone, which are significant for its biological interactions. The presence of these groups can enhance the compound's binding affinity to biological targets, potentially influencing its therapeutic efficacy.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-cancer and antibacterial properties. Key findings include:
- Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. This activity is attributed to its ability to interfere with specific cellular pathways involved in cancer proliferation.
- Antibacterial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting its potential as a novel antibacterial agent. It may inhibit bacterial growth by targeting essential enzymes or receptors.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Studies have indicated that modifications to the cyclopropyl or iodine substituents can significantly alter the compound's potency and selectivity.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Anti-Cancer | High | Inhibition of cancer cell proliferation |
Antibacterial | Moderate | Targeting bacterial enzymes or receptors |
Case Studies
- In Vitro Cancer Studies : A study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant anti-cancer potential .
- Antibacterial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that the compound displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics against E. coli and K. pneumoniae, suggesting its viability as an antibacterial agent .
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial survival.
- Receptor Interaction : Its structural features may allow it to bind effectively to specific cellular receptors, modulating signaling pathways related to growth and survival.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- Detailed SAR studies to optimize efficacy.
- In vivo studies to assess therapeutic potential and safety profiles.
- Exploration of combination therapies with existing cancer treatments or antibiotics.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodoaniline |
InChI |
InChI=1S/C9H10INO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
ZLLVVEQWXFORMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
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